molecular formula C9H9N5O B1446044 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide CAS No. 1803605-78-8

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide

Cat. No.: B1446044
CAS No.: 1803605-78-8
M. Wt: 203.2 g/mol
InChI Key: JYYYJULWGCNUJZ-UHFFFAOYSA-N
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Description

5-Amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide ( 1803605-78-8) is a high-purity, heteroaromatic organic compound supplied for advanced biochemical research. This molecule, with a molecular formula of C9H9N5O and a molecular weight of 203.21 g/mol, features a distinctive imidazole core substituted with an amino group, a carboxamide functional group, and a pyridin-4-yl ring at the 1-position . This specific arrangement of nitrogen-containing heterocycles makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules and for investigating protein-ligand interactions. The compound is typically supplied as a solid powder and requires storage in a cool, dark, and dry environment to ensure long-term stability . As a key building block, researchers utilize this compound in areas such as kinase inhibitor research, the development of targeted therapies, and general hit-to-lead optimization studies. The structure offers multiple hydrogen bond donor and acceptor sites, which are critical for binding to biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access the Safety Data Sheet (SDS) for detailed handling and safety information, including the appropriate personal protective equipment (PPE) such as gloves and eyewear . For specific batch information and a valid Certificate of Analysis (COA), please contact our technical support team.

Properties

IUPAC Name

5-amino-1-pyridin-4-ylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-1-3-12-4-2-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYYJULWGCNUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=NC(=C2N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion to Free Base

  • Starting material: 5-amino-1H-imidazole-4-carboxamide hydrochloride (0.06 mol)
  • Solvent: Methanol (50 mL)
  • Procedure: The hydrochloride salt is suspended in methanol; pH is adjusted to 8 using methanolic sodium hydroxide solution.
  • Outcome: Precipitation of sodium chloride, which is removed by filtration, yielding the free base in solution.

Schiff Base Formation

  • Reagents: Pyridine-4-carboxaldehyde (0.06 mol)
  • Conditions: Added to the free base solution; refluxed for 4 hours.
  • Isolation: Upon cooling, the product precipitates and is collected by filtration.
  • Purification: Crystallization from suitable solvents (e.g., methanol or ethanol).

Product Characterization

  • Physical properties: Off-white crystalline solid; melting point ~255 °C (decomposition)
  • Spectroscopic data:
    • IR: NH stretch at ~3193 cm⁻¹, CH stretch at ~3019 cm⁻¹, C=O stretch at ~1690 cm⁻¹ (indicative of thiazolidinone ring in derivatives)
    • ^1H NMR (500 MHz, DMSO-d6): Signals corresponding to aromatic protons and imidazole ring protons, e.g., 7.41 ppm (d, 2H, Ar-H), 8.61 ppm (d, 2H, Ar-H), 8.90 ppm (s, 1H, -N=CH)
    • Mass spectrometry: Molecular ion peaks consistent with expected molecular weight (e.g., 290.03 m/z for M+)

Synthesis of Derivatives and Further Functionalization

The Schiff base intermediate can be further reacted with mercaptoacetic acid under reflux in 1,4-dioxane with anhydrous zinc chloride catalyst to form thiazolidinone derivatives. This step involves cyclization, confirmed by disappearance of the imine (C=N) IR band and appearance of a carbonyl (>C=O) band.

Data Table: Physical and Spectroscopic Data of Schiff Base Derivatives

Compound Code Substituent on Aldehyde Color Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹) ^1H NMR Highlights (ppm) Mass (m/z)
1a Benzaldehyde Light purple 62 263 (decomp.) 3197 (NH), 1622 (C=N) 7.50 (d, 3H, Ar-H), 7.72 (s, 1H, imidazole) 231.20 (M+)
1e p-Tolualdehyde Off-white 59 265 (decomp.) 3186 (NH), 1620 (C=N) 3.39 (s, 3H, CH3), 7.88 (s, 1H, C=N) 229.19 (M+)
1f Pyridine-4-aldehyde Off-white 62 255 (decomp.) 3193 (NH), 1690 (C=O) 7.41 (d, 2H, Ar-H), 8.90 (s, 1H, -N=CH) 290.03 (M+)

Note: Compound 1f corresponds to the Schiff base derived from pyridine-4-aldehyde, the direct precursor to this compound derivatives.

Mechanistic Insights and Computational Studies

Recent computational studies on related imidazole carboxamide syntheses highlight the role of substituents such as 2-hydroxyaryl groups in directing regioselectivity and reaction pathways. Although these studies focus on hydroxyl-substituted analogs, they provide valuable insight into the intramolecular proton transfer and cyclization steps that may influence the formation of imidazole derivatives like this compound.

  • The presence of an electron-donating group (e.g., hydroxy) can promote intramolecular hydrogen shifts, favoring imidazole ring formation over alternative heterocycles.
  • Energy barriers for cyclization and protonation steps are low, making the synthesis efficient and regioselective.
  • The pyridin-4-yl substituent likely influences similar pathways by electronic effects, stabilizing intermediates and facilitating ring closure.

Summary of Preparation Methods

Step Reagents/Conditions Purpose Outcome
1. Free base formation 5-amino-1H-imidazole-4-carboxamide hydrochloride, methanol, NaOH Convert hydrochloride salt to free base Free base in methanolic solution
2. Schiff base synthesis Pyridine-4-carboxaldehyde, reflux in methanol Formation of imine linkage (Schiff base) 5-((pyridin-4-yl)methyleneamino)-1H-imidazole-4-carboxamide
3. Purification Crystallization Isolation of pure product Off-white crystalline solid
4. Optional cyclization Mercaptoacetic acid, ZnCl2, reflux in 1,4-dioxane Formation of thiazolidinone derivatives Cyclized heterocyclic derivatives

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazole derivatives.

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C9H9N5O
  • Molecular Weight : 189.20 g/mol
  • IUPAC Name : 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide

The compound features an imidazole ring substituted with an amino group and a pyridine moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. Studies have focused on its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

In vitro studies demonstrated that this compound effectively inhibits the activity of several kinases associated with tumor growth. For instance, it was shown to reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation.

Case Study: Inflammatory Models

A study utilizing murine models of arthritis revealed that treatment with this compound significantly decreased inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Neuroprotective Properties

Recent research has explored the neuroprotective effects of this compound against neurodegenerative diseases.

Case Study: Neuroprotection

In a model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls. This highlights its potential role in neurodegenerative disease therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens.

Case Study: Antimicrobial Testing

Laboratory studies showed that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 ICA-1s (5-Amino-1-((1R,2S,3S,4R)-2,3-Dihydroxy-4-Methylcyclopentyl)-1H-Imidazole-4-Carboxamide)
  • Structural Differences : Replaces the pyridin-4-yl group with a cyclopentyl ring bearing dihydroxy and methyl substituents.
  • Biological Activity: A potent protein kinase C-ι (PKC-ι) inhibitor, selectively cytotoxic to prostate cancer cells (PC-3, DU-145) while sparing normal prostate epithelial cells (RWPE-1) .
2.1.2 AICAR (5-Aminoimidazole-4-Carboxamide Ribonucleoside)
  • Structural Differences: Contains a ribofuranosyl sugar instead of pyridin-4-yl, critical for nucleoside mimicry.
  • Biological Activity : Activates AMP-activated protein kinase (AMPK) via conversion to ZMP, modulating metabolic pathways in diabetes and cancer .
  • Crystallography: Derivatives like 5-amino-1-(2',3'-O-isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide exhibit complex hydrogen-bonding networks (Z′ = 4) and crystallize in the P21 space group .
2.1.3 DIC (5-(Dimethyltriazeno)Imidazole-4-Carboxamide)
  • Structural Differences: Features a dimethyltriazeno group instead of pyridin-4-yl.
  • Biological Activity : Antitumor alkylating agent with rapid plasma clearance (half-life: 35 min in humans) and variable oral absorption (19% excreted unchanged) .

Pharmacokinetic and Stability Profiles

Compound Substituent Plasma Stability Excretion/Half-Life
Target Compound Pyridin-4-yl Not reported Not reported
ICA-1s Cyclopentyl Stable for 2 hours Not reported
AICAR Ribofuranosyl Depends on phosphorylation Metabolized to ZMP
DIC Dimethyltriazeno Rapid clearance (t½ = 35 min) 17–43% excreted unchanged

Therapeutic Potential

  • ICA-1s: Promising for prostate carcinoma due to PKC-ι inhibition and low normal-cell toxicity .
  • AICAR : Investigated in metabolic disorders (e.g., diabetes) and cancer metabolism .

Biological Activity

5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide, also known as a derivative of imidazole, has garnered attention for its diverse biological activities. This article compiles significant findings from various studies, highlighting its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring fused with a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C8H8N4O\text{C}_8\text{H}_8\text{N}_4\text{O}

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been studied for its inhibitory effects on various cancer cell lines.

Case Study:
A study evaluated the compound's efficacy against human tumor cell lines such as MDA-MB-468 and A549. The results demonstrated an IC50 value of approximately 8.6 nM when combined with temozolomide, enhancing the cytotoxic effect compared to temozolomide alone .

CompoundCell LineIC50 (nM)
This compoundMDA-MB-4688.6
TemozolomideMDA-MB-468Not specified

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit inflammatory pathways, particularly through the modulation of NF-kB and Nrf2 transcription factors.

Research Findings:
In a model of retinal ischemia, the compound significantly reduced inflammation induced by tert-butyl hydroperoxide in ARPE-19 cells .

3. Antiviral Activity

Recent investigations have explored the potential of this compound against viral infections, particularly SARS-CoV-2. As part of a series of imidazole derivatives, it was found to inhibit the SARS-CoV-2 main protease with an IC50 value of 4.79 µM .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Kinase Inhibition: The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical in cell cycle regulation and cancer progression .
  • Inflammatory Pathway Modulation: By affecting transcription factors such as NF-kB, it plays a role in regulating inflammatory responses .

Toxicity and Safety Profile

Toxicity assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile in human cell lines, suggesting potential for therapeutic applications without significant cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide?

While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous protocols for structurally related imidazole derivatives provide methodological guidance. For example:

  • Stepwise functionalization : React pyridine-4-amine with a substituted imidazole precursor under acidic conditions, followed by carboxamide formation via coupling reagents (e.g., EDC/HOBt) .
  • Cyclization strategies : Use 1,3-diketones or malonamide derivatives as starting materials, as demonstrated in the synthesis of 5-hydroxy-1H-imidazole-4-carboxamide .
  • Post-modification : Introduce the pyridin-4-yl group via nucleophilic substitution or cross-coupling reactions after constructing the imidazole core . Key considerations: Monitor reaction pH to avoid decomposition of the amino group, and use inert atmospheres for moisture-sensitive steps.

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

A combination of methods is essential to confirm structure and purity:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify the imidazole ring protons (δ 7.5–8.5 ppm) and pyridyl group signals (δ 8.0–8.8 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected m/z ~229 for [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolve the crystal structure to determine bond angles and spatial arrangement, as done for related 4-(pyridin-4-yl)imidazole derivatives .
  • FTIR : Identify functional groups (e.g., N-H stretch at ~3400 cm1^{-1} for the amino group) .

Advanced Research Questions

Q. How do the functional groups in this compound influence its reactivity in nucleophilic or electrophilic environments?

The compound’s reactivity is governed by:

  • Amino group (-NH2_2) : Participates in hydrogen bonding and acts as a nucleophile in acylations or alkylations. Protect with Boc or Fmoc groups during multi-step syntheses .
  • Pyridin-4-yl ring : Enhances electron-deficient character, making the imidazole ring susceptible to electrophilic substitution at the 2- and 5-positions .
  • Carboxamide (-CONH2_2) : Stabilizes intermediates via resonance and engages in π-stacking interactions in biological targets . Experimental tip: Use DFT calculations to predict reactive sites and validate with kinetic studies .

Q. What experimental designs are recommended to evaluate its potential as a kinase inhibitor (e.g., p38 MAP kinase)?

  • In vitro assays :
  • Use recombinant p38 MAP kinase in a phosphorylation assay (e.g., ATP-competitive inhibition measured via ELISA or fluorescence polarization) .
  • Compare IC50_{50} values with known inhibitors (e.g., SB203580) to assess potency.
    • Structural studies :
  • Perform molecular docking using crystal structures of p38 MAP kinase (PDB: 1A9U) to predict binding modes .
  • Validate with mutagenesis (e.g., Thr106 → Ala to test hydrogen bonding interactions).
    • Cellular assays :
  • Measure TNF-α suppression in macrophages to confirm downstream signaling inhibition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from variations in:

  • Assay conditions (e.g., ATP concentration in kinase assays, cell line specificity).
  • Compound purity : Verify via HPLC (>95% purity) and exclude solvent residues (e.g., DMSO) that may artifactually modulate activity .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity independently of enzymatic assays .
  • Meta-analysis : Compare datasets from multiple studies while controlling for variables like pH, temperature, and buffer composition .

Methodological Considerations Table

AspectTechnique/ApproachKey References
Synthesis Malonamide cyclization, cross-coupling reactions
Characterization NMR, X-ray crystallography, ESI-MS
Kinase Inhibition ATP-competitive assays, molecular docking, TNF-α suppression
Data Validation Orthogonal assays (SPR), meta-analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide
Reactant of Route 2
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5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide

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